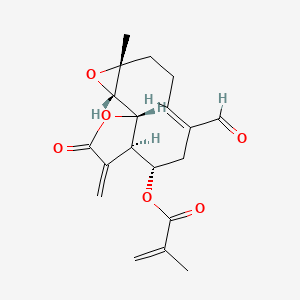
tomenphantin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tomenphantin B is a natural product found in Elephantopus mollis with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Activity in Leukemia Cell Lines : A study by García Manzano et al. (2020) found that compounds similar to tomenphantin B, isolated from Dimerostemma aspilioides, showed significant cytotoxic activity against leukemia cell lines. They inhibited the proliferation of both sensitive and resistant leukemia cells, suggesting potential as leads in developing drugs for treating leukemia (García Manzano et al., 2020).
Antinociceptive and Hypnotic Effects : Research on Premna tomentosa, which may share similarities with this compound, indicates antinociceptive (pain-relieving) and hypnotic activities. This was observed in animal models, suggesting potential therapeutic applications in pain management and sleep disorders (Devi et al., 2003).
Antiviral Activity : A study on Paulownia tomentosa, another plant of potential relevance, demonstrated antiviral effects against enterovirus 71, a cause of hand, foot, and mouth disease. This suggests that compounds from such plants, possibly including this compound, could have therapeutic applications in treating viral infections (Ji et al., 2015).
Anti-inflammatory Properties : The stem bark of Paulownia tomentosa showed significant anti-inflammatory effects in an animal model of acute lung injury. This study suggests that plant-derived compounds, like this compound, could be explored for their anti-inflammatory properties (Lee et al., 2018).
Propiedades
Número CAS |
220114-45-4 |
|---|---|
Fórmula molecular |
C19H22O6 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[(1S,2S,4R,7Z,10S,11R)-8-formyl-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,9,13-16H,1,3,5,7-8H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1 |
Clave InChI |
NGGWPCQJJXMSHR-WSFMCSFISA-N |
SMILES isomérico |
CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/C=O |
SMILES |
CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |
SMILES canónico |
CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |
Sinónimos |
tomenphantin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


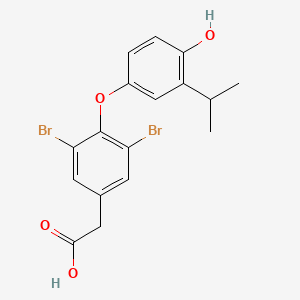




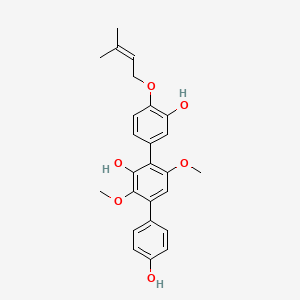
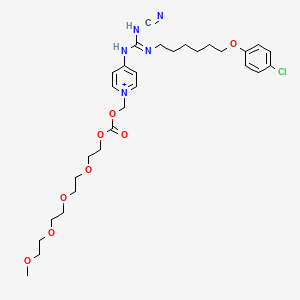

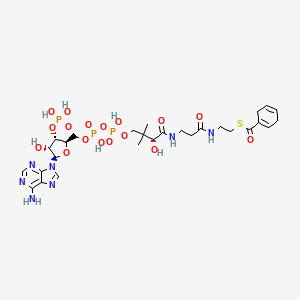
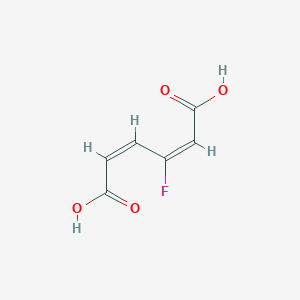
![4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid](/img/structure/B1243155.png)



